molecular formula C8H5ClO2 B1316750 3-Formylbenzoyl chloride CAS No. 75650-38-3

3-Formylbenzoyl chloride

Cat. No.: B1316750
CAS No.: 75650-38-3
M. Wt: 168.57 g/mol
InChI Key: LNRRJKXBZVUZHJ-UHFFFAOYSA-N
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Description

3-Formylbenzoyl chloride is an organic compound with the molecular formula C8H5ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a formyl group at the meta position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Mechanism of Action

Mode of Action

3-Formylbenzoyl chloride, like other acid chlorides, is highly reactive. It can react with nucleophiles to form various products. For example, it can react with amines to form amides or with alcohols to form esters . The exact mode of action would depend on the specific reaction conditions and the nucleophile it is reacting with.

Result of Action

The result of this compound’s action is the formation of new compounds through its reactions with various nucleophiles . The exact products depend on the specific reaction conditions and the nucleophile it is reacting with.

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, it can hydrolyze in the presence of water, forming 3-Formylbenzoic acid and hydrochloric acid. Therefore, reactions involving this compound are typically carried out under anhydrous conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formylbenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-formylbenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

C8H6O3+SOCl2C8H5ClO2+SO2+HCl\text{C8H6O3} + \text{SOCl2} \rightarrow \text{C8H5ClO2} + \text{SO2} + \text{HCl} C8H6O3+SOCl2→C8H5ClO2+SO2+HCl

In this reaction, 3-formylbenzoic acid (C8H6O3) reacts with thionyl chloride (SOCl2) to produce this compound (C8H5ClO2), sulfur dioxide (SO2), and hydrogen chloride (HCl).

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions

3-Formylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-formylbenzoic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze this compound.

    Condensation Reactions: Reagents like hydrazine hydrate and hydroxylamine hydrochloride are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products such as 3-formylbenzamide and 3-formylbenzoate esters.

    Hydrolysis: 3-Formylbenzoic acid.

    Condensation Reactions: Hydrazones and oximes derived from this compound.

Scientific Research Applications

3-Formylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the synthesis of biologically active compounds for research in medicinal chemistry.

    Analytical Chemistry: It is used as a reagent in analytical methods for the detection and quantification of specific functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Lacks the formyl group, making it less reactive in certain nucleophilic substitution reactions.

    4-Formylbenzoyl Chloride: The formyl group is at the para position, which affects the compound’s reactivity and steric properties.

    2-Formylbenzoyl Chloride: The formyl group is at the ortho position, leading to different reactivity due to steric hindrance.

Uniqueness

3-Formylbenzoyl chloride is unique due to the position of the formyl group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis of specific compounds that are not easily accessible using other isomers.

Properties

IUPAC Name

3-formylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRRJKXBZVUZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570369
Record name 3-Formylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75650-38-3
Record name 3-Formylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-formylbenzoic acid (84 grams (g), 0.558 moles), thionyl chloride (80.5 g, 0.71 moles), and dimethylformamide (3 milliliters (ml)), in toluene (500 ml) was slowly warmed to 70° C. and stirred at that temperature for 2 hours. The toluene was eliminated in the rotavap to yield 97.7 g of 3-formylbenzoyl used in the next step as such.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Formylbenzoyl chloride

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